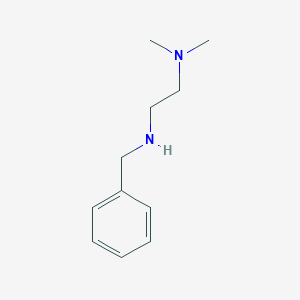

N'-Benzyl-N,N-dimethylethylenediamine

Description

Overview of Scientific Relevance and Research Trajectories

The scientific relevance of N'-Benzyl-N,N-dimethylethylenediamine lies primarily in its application as a precursor and a ligand in organic and organometallic chemistry. Research involving this compound often explores its utility in the synthesis of novel heterocyclic compounds and as a component in catalytic systems. While not as extensively studied as some other diamines, its unique substitution pattern offers potential for the development of new synthetic methodologies.

Current research trajectories involving this compound and its derivatives focus on their potential as ligands for transition metal catalysts. The combination of a hard tertiary amine and a softer secondary amine allows for the formation of stable chelate complexes with a variety of metals. These complexes are being investigated for their catalytic activity in cross-coupling reactions, hydrogenations, and other organic transformations. Furthermore, the benzyl (B1604629) group can be a site for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance.

Foundational Role in Contemporary Organic Synthesis and Ligand Design

This compound serves as a foundational molecule in the design and synthesis of more elaborate chemical structures. Its bifunctional nature, with two distinct amine groups, allows it to be used as a scaffold for building complex molecular architectures. In organic synthesis, it can participate in a variety of reactions, including alkylation, acylation, and condensation reactions, to produce a range of derivatives. guidechem.com

In the field of ligand design, the ethylenediamine (B42938) backbone of this compound is a well-established chelating motif. wikipedia.org The introduction of the benzyl and dimethylamino groups modifies the steric and electronic environment around a coordinated metal center, influencing the reactivity and selectivity of the resulting catalyst. For instance, related N,N'-disubstituted ethylenediamines are known to form stable complexes with metals like cobalt, which have shown promise in various catalytic applications. rsc.org The specific structure of this compound offers a unique combination of a bulky, electron-donating benzyl group and less sterically demanding methyl groups, which can be advantageous in certain catalytic cycles.

Historical Development and Derivatization within Amine Chemistry

The development of this compound is rooted in the broader history of amine synthesis and derivatization. The synthesis of benzylamines, in general, has a long history, with early methods such as the reaction of benzyl chloride with ammonia (B1221849) being a primary industrial route. wikipedia.org Over the years, more refined methods, including the reduction of benzonitrile (B105546) and the reductive amination of benzaldehyde (B42025), have been developed. wikipedia.org The Gabriel synthesis, a historically significant method for preparing pure primary amines, has also been applied to the synthesis of benzylamine (B48309). acs.org

Ethylenediamine and its derivatives have been central to the development of coordination chemistry since the pioneering work of Alfred Werner. wikipedia.orgrsc.org The ability of ethylenediamine to act as a bidentate ligand, forming stable five-membered chelate rings with metal ions, is a fundamental concept in this field. wikipedia.orglibretexts.orgresearchgate.net The derivatization of ethylenediamine by adding various substituents to the nitrogen atoms has been a key strategy for creating a vast library of ligands with tailored properties for specific applications in catalysis and materials science. The synthesis of this compound represents a specific instance of this broader chemical exploration, combining the structural features of both benzylamines and substituted ethylenediamines to create a molecule with its own unique chemical character and potential applications.

Chemical Compound Data

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₈N₂ |

| Molecular Weight | 178.27 g/mol sigmaaldrich.com |

| CAS Number | 103-55-9 sigmaaldrich.com (also cited as 102-11-4 biosynth.com) |

| Appearance | Liquid sigmaaldrich.com |

| Boiling Point | 122-124 °C at 11 mmHg sigmaaldrich.com |

| Density | 0.922 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.509 (lit.) sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-13(2)9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSJAFHDYCTFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059275 | |

| Record name | 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-55-9 | |

| Record name | N1,N1-Dimethyl-N2-(phenylmethyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Benzyl-N,N-dimethylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylaminoethyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzyl N,n Dimethylethylenediamine and Its Functionalized Derivatives

Direct Alkylation Strategies for N-Substituted Ethylenediamines

Direct alkylation represents a conventional and straightforward approach for the synthesis of N'-Benzyl-N,N-dimethylethylenediamine. This method typically involves the reaction of a nucleophilic amine with an alkyl halide. In the context of synthesizing the target compound, the key starting materials would be N,N-dimethylethylenediamine and a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide.

Mechanistic Investigations of Alkylation Pathways

The core mechanism for the direct alkylation of amines is the bimolecular nucleophilic substitution (SN2) reaction. In the synthesis of this compound, the primary amine group of N,N-dimethylethylenediamine acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide leaving group.

A significant challenge in the alkylation of diamines like N,N-dimethylethylenediamine is controlling selectivity. The starting diamine possesses two nucleophilic nitrogen atoms: one primary and one tertiary. While the primary amine is generally more reactive and less sterically hindered, over-alkylation can occur. This leads to the formation of undesired by-products, including the dialkylated quaternary ammonium (B1175870) salt at the tertiary amine. Furthermore, in related syntheses of N,N'-dialkylalkanediamines from dihaloalkanes and alkylamines, the formation of cyclic by-products (like N,N'-dimethylpiperazine) and trialkylalkanetriamines has been observed, highlighting the complexities of controlling reactivity. google.com

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield of the desired monosubstituted product and minimize by-products, careful optimization of reaction conditions is crucial. Key parameters include stoichiometry, temperature, pressure, and the choice of a base.

Stoichiometry : Using a molar excess of the N,N-dimethylethylenediamine starting material can favor mono-alkylation by increasing the statistical probability of a benzyl halide molecule reacting with an unreacted diamine rather than the already benzylated product.

Temperature and Pressure : The reaction temperature for amine alkylations typically ranges from 50 to 150 °C. google.com Lower temperatures can help to control the reaction rate and improve selectivity, reducing the likelihood of over-alkylation. In industrial settings for similar processes, pressures can range from 0.2 to 12 MPa, which can be advantageous for controlling volatile reactants and intermediates. google.com

Base : The reaction generates a hydrohalic acid (e.g., HCl) as a by-product, which protonates the amine reactants and product, rendering them non-nucleophilic. To drive the reaction to completion, a base is required to neutralize this acid. An inorganic base like potassium or cesium carbonate, or a non-nucleophilic organic base like triethylamine, is often employed.

Reductive Amination Protocols in Compound Synthesis

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, providing a robust alternative to direct alkylation for synthesizing this compound. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. For the target compound, this involves reacting N,N-dimethylethylenediamine with benzaldehyde (B42025) to form an N'-Benzylidene-N,N-dimethylethylenediamine intermediate, which is then reduced in situ. prepchem.com

Catalyst Systems for Efficient Reductive Amination

The success of reductive amination hinges on the choice of the reducing agent, which must selectively reduce the C=N double bond of the imine intermediate without reducing the initial aldehyde.

Commonly used reducing agents include:

Sodium Borohydride (B1222165) (NaBH4) and its derivatives.

Sodium Cyanoborohydride (NaBH3CN) : This reagent is particularly effective because it is a mild reducing agent that is more reactive toward a protonated imine (an iminium ion) than a carbonyl group, allowing the reduction to occur efficiently under slightly acidic conditions that favor iminium ion formation. chim.it

Borohydride Exchange Resin (BER) : This solid-supported borohydride reagent offers advantages such as simplified work-up, as the resin can be removed by simple filtration. koreascience.kr It has been shown to be an excellent alternative to other hydrides for the synthesis of N,N-dimethylalkylamines. koreascience.kr

Catalytic Hydrogenation : The use of hydrogen gas (H2) with a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is another effective method, though it often requires higher pressures. chim.it

A typical laboratory synthesis involves stirring a mixture of N,N-dimethylethylenediamine and freshly distilled benzaldehyde, often in a solvent like benzene (B151609) or toluene. The water formed during the initial imine formation is removed, for instance, by azeotropic distillation using a Dean-Stark apparatus, to drive the equilibrium toward the imine product. prepchem.com The subsequent reduction step then yields the final this compound.

| Reactants | Conditions | Intermediate | Product Yield | Reference |

| N,N-dimethylethylenediamine, Benzaldehyde | Reflux in benzene, water removal via Dean-Stark | N'-Benzylidene-N,N-dimethylethylenediamine | 156 g from 88g diamine | prepchem.com |

This table reflects the formation of the intermediate prior to the reduction step.

Scope and Limitations in Diverse Substrate Incorporations

Reductive amination is a versatile method with a broad substrate scope. It is generally tolerant of a wide variety of functional groups on both the amine and the carbonyl compound. This allows for the synthesis of a diverse library of functionalized derivatives. For example, substituted benzaldehydes can be used to introduce various functional groups onto the benzyl ring of the final product.

However, limitations exist. Sterically hindered ketones or aldehydes may react slowly or not at all. Furthermore, substrates with other reducible functional groups that are sensitive to the chosen reducing agent may not be compatible. For instance, while BER is effective for many carbonyl compounds, its use with certain secondary amines, such as N-methylaniline, can result in low yields. koreascience.kr The choice of catalyst and reaction conditions must be carefully tailored to the specific substrates being used.

Amine Coupling Approaches for Elaborated Molecular Structures

For the synthesis of more complex molecular architectures built upon the this compound scaffold, modern amine coupling reactions, particularly those catalyzed by transition metals, are invaluable. N,N'-disubstituted ethylenediamines, such as N,N'-dimethylethylenediamine, have proven to be highly effective ligands in copper-catalyzed cross-coupling reactions. sigmaaldrich.comorgsyn.org

These methods allow for the formation of C-N bonds between the diamine and various aryl or vinyl partners. For instance, a copper(I) iodide/N,N'-dimethylethylenediamine catalytic system, in the presence of a base like cesium carbonate, can be used to couple amines with aryl halides. orgsyn.org This approach could be envisioned for synthesizing this compound by coupling N-benzylethylenediamine with a methylating agent, or more commonly, for further functionalizing the core structure. The role of the N,N'-dimethylethylenediamine ligand is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle. These reactions are typically carried out under an inert atmosphere (e.g., argon) and at elevated temperatures (e.g., 70 °C in 1,4-dioxane) to achieve good yields. orgsyn.org

Green Chemistry Perspectives in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic methodologies for a wide array of chemical compounds, including this compound and its derivatives. Green chemistry principles, which focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency, are being increasingly applied to the synthesis of such molecules. This section explores the advancements and potential for environmentally benign synthetic routes to this compound, focusing on the use of greener solvents and catalytic methods like reductive amination.

A significant area of improvement in the synthesis of this compound and its precursors lies in the replacement of conventional, often hazardous, organic solvents with more environmentally friendly alternatives. Traditional syntheses have often employed solvents like toluene, which, while effective, pose environmental and health risks. Research into the synthesis of related compounds has demonstrated the viability of greener solvents. For instance, in a key synthetic step for a molecule containing the N,N-dimethylethylenediamine moiety, the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) has been explored as a substitute for toluene.

In the alkylation of a benzyl malonic diethyl ester with 2-chloro-N,N-dimethylethan-1-amine, a reaction analogous to a potential step in the synthesis of this compound derivatives, both 2-MeTHF and CPME have shown promising results. Notably, the yield of the desired product was significantly higher when using these greener solvents compared to toluene. This suggests a clear advantage in adopting such solvents, not only from an environmental standpoint but also in terms of process efficiency.

Table 1: Comparison of Solvent Effects on the Yield of a Key Intermediate

| Solvent | Yield (%) | Green Chemistry Consideration |

|---|---|---|

| Toluene | 63 | Traditional, more hazardous solvent |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Greener, bio-based alternative |

| Cyclopentyl methyl ether (CPME) | 90 | Greener alternative with favorable properties |

Catalytic reductive amination presents another promising green approach for the synthesis of this compound. This method typically involves the reaction of a carbonyl compound (in this case, benzaldehyde) with an amine (N,N-dimethylethylenediamine) in the presence of a reducing agent and a catalyst. This approach is highly atom-economical as it forms the desired product with minimal byproducts, often just water.

The direct reductive amination of benzaldehyde with N,N-dimethylethylenediamine offers a more streamlined and potentially less wasteful route compared to traditional multi-step syntheses that may involve the use of hazardous alkylating agents like benzyl chloride. While specific research on the catalytic reductive amination for the direct synthesis of this compound is emerging, studies on the reductive amination of benzaldehyde with other amines have demonstrated the effectiveness of various catalytic systems. These systems often utilize transition metal catalysts, such as those based on cobalt or platinum, which can operate under milder conditions and with high selectivity. researchgate.netresearchgate.net

For instance, research on the reductive amination of benzaldehyde with ammonia (B1221849) and other primary amines has shown high yields of the corresponding benzylamines using heterogeneous catalysts. researchgate.net These catalysts can often be recovered and reused, further enhancing the green credentials of the process. The application of similar catalytic systems to the reaction between benzaldehyde and N,N-dimethylethylenediamine could significantly reduce the environmental impact of its synthesis.

Chemical Reactivity and Reaction Mechanisms of N Benzyl N,n Dimethylethylenediamine

Nucleophilic Reactivity and Substitution Patterns

The core of BDMVA's reactivity lies in its nucleophilicity, driven by the electron-rich nitrogen centers. biosynth.com The compound contains two distinct nucleophilic sites: the secondary nitrogen of the benzylamine (B48309) moiety and the tertiary nitrogen of the dimethylamino group. The secondary amine is generally the more reactive site for nucleophilic substitution, primarily due to reduced steric hindrance compared to the tertiary amine.

This reactivity allows BDMVA to participate in various nucleophilic substitution reactions. For instance, it can react with alkyl halides, where the secondary amine displaces the halide to form a new carbon-nitrogen bond. This type of reaction is fundamental to building more complex molecular architectures, as seen in the synthesis of multiarm aromatic ketones from benzyl (B1604629) bromides and other nucleophiles. science.gov

Electrophilic Interactions and Adduct Formation

While primarily a nucleophile, BDMVA readily engages in electrophilic interactions, most notably through protonation. As a basic compound, its nitrogen atoms can accept protons from acids to form ammonium (B1175870) salts in exothermic reactions. chemicalbook.comatamankimya.com This interaction with proton donors is a fundamental electrophilic adduct formation.

The molecule's electron-rich nature makes it a candidate for interaction with various Lewis acids. biosynth.com The formation of these adducts can modulate the compound's reactivity and is a key step in many catalytic processes where it might act as a ligand for a metal center.

Alkylation and Acylation as Building Block Derivatizations

Alkylation and acylation are key strategies for derivatizing BDMVA, leveraging the nucleophilicity of its nitrogen atoms to introduce new functional groups. guidechem.com These reactions are crucial for synthesizing advanced precursors and catalysts.

Alkylation and acylation reactions transform BDMVA into more complex molecules that serve as precursors for various applications. Acylation, typically involving the reaction of the secondary amine with an acyl chloride or anhydride, yields amide derivatives. This is analogous to the synthesis of N-benzyl amides of other complex molecules, which have shown significant biological activity. science.gov

Alkylation can occur at either nitrogen, but selective alkylation of the secondary amine is often achievable. These derivatizations are foundational for creating precursors for specialized materials, such as ligands for organometallic complexes or monomers for polymer synthesis. The Ritter reaction, a method for N-alkylation of nitriles with alcohols, exemplifies a pathway to create N-benzylacetamide derivatives, showcasing a related transformation. orgsyn.org

Table 1: Examples of Alkylation and Acylation Reactions

| Reactant | Reagent | Reaction Type | Product Class |

| N'-Benzyl-N,N-dimethylethylenediamine | Acetyl Chloride | Acylation | N-acetyl-N'-benzyl-N,N-dimethylethylenediamine |

| This compound | Methyl Iodide | Alkylation | N'-Benzyl-N,N,N'-trimethylethylenediamine |

| This compound | Benzoyl Chloride | Acylation | N-benzoyl-N'-benzyl-N,N-dimethylethylenediamine |

A significant application of the alkylation of BDMVA is the formation of quaternary ammonium salts (QAS). These salts are synthesized by reacting the tertiary amine with an alkylating agent, such as an alkyl halide. wikipedia.org The resulting QAS are ionic compounds with a positively charged nitrogen atom covalently bonded to four organic groups. researchgate.net

These salts are valuable as phase transfer catalysts, which facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). The structural analogue, N,N-Dimethylbenzylamine, readily reacts with agents like methyl iodide or hexyl bromide to form such salts. chemicalbook.comwikipedia.org By extension, the tertiary amine of BDMVA can be quaternized to create catalysts for applications in polyurethane foam production and epoxy resin curing. atamankimya.comwikipedia.org

Table 2: Formation of Quaternary Ammonium Salts

| Amine | Alkylating Agent | Quaternary Ammonium Salt Product | Potential Application |

| This compound | Methyl Iodide | [N'-Benzyl-N,N,N-trimethylethylenediammonium] Iodide | Phase Transfer Catalyst |

| This compound | Benzyl Chloride | [N,N-Dibenzyl-N,N-dimethylethylenediammonium] Chloride | Disinfectant, Biocide |

| This compound | Dodecyl Bromide | [N'-Benzyl-N-dodecyl-N,N-dimethylethylenediammonium] Bromide | Surfactant, Antimicrobial Agent |

Condensation Reactions and Heterocyclic Compound Formation

The diamine structure of BDMVA makes it an excellent substrate for condensation reactions, particularly with carbonyl compounds like aldehydes and ketones, to form various heterocyclic compounds. These reactions are pivotal in synthetic organic chemistry for creating stable ring structures.

For example, the reaction of N-benzylamine with formaldehyde (B43269) is known to produce 1,3,5-tribenzyl-1,3,5-triazinane, a six-membered heterocycle. mdpi.com Given that BDMVA contains an N-benzylamine moiety, it can undergo similar cyclization reactions. Furthermore, the ethylenediamine (B42938) backbone of BDMVA can react with aldehydes or ketones to form five-membered imidazolidine (B613845) rings. The reaction of ethylenediamine derivatives with glyoxal (B1671930) is a known route to form precursors for N-heterocyclic carbenes. beilstein-journals.org These condensation reactions typically proceed through the formation of an imine or aminal intermediate, which then undergoes intramolecular cyclization to yield the final heterocyclic product. researchgate.net

Table 3: Heterocyclic Compound Formation via Condensation

| Reactants | Conditions | Heterocyclic Product | Ring System |

| This compound, Formaldehyde | Acid or Base Catalyst | 1-Benzyl-4,4-dimethyl-piperazin-1-ium derivative | Piperazine |

| This compound, Glyoxal | Mild heating | 1-(2-(Benzylamino)ethyl)-2,2-dimethylimidazolidine derivative | Imidazolidine |

| This compound, Formaldehyde (3 eq.) | Acid Catalyst | N,N'-bis(benzyl)-N,N'-bis(2-(dimethylamino)ethyl)methanediamine derivative | Acyclic precursor to heterocycles |

N Benzyl N,n Dimethylethylenediamine As a Ligand in Coordination Chemistry

Ligand Design Principles and Chelation Properties

N'-Benzyl-N,N-dimethylethylenediamine is a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. In this case, the two donor atoms are the nitrogen atoms of the ethylenediamine (B42938) backbone, which possess lone pairs of electrons available for coordination. The formation of a five-membered chelate ring upon coordination to a metal center is a key feature of this ligand. This chelation effect, where a multidentate ligand binds to a metal ion, results in a more stable complex compared to coordination with two separate monodentate ligands.

The design of this compound incorporates several important features that influence its coordination behavior:

Asymmetry: The ligand is asymmetric, with one nitrogen atom substituted with a benzyl (B1604629) group and the other with two methyl groups. This asymmetry can lead to the formation of chiral metal complexes, which is of significant interest in areas such as asymmetric catalysis.

Steric Hindrance: The bulky benzyl group and the two methyl groups introduce steric hindrance around the metal center. This steric bulk can influence the coordination geometry of the resulting complex, favoring certain stereoisomers and potentially affecting the reactivity of the metal center. For instance, the steric demands of the N-benzyl group can influence the orientation of other ligands in the coordination sphere.

Electronic Effects: The electron-donating nature of the alkyl groups (benzyl and methyl) on the nitrogen atoms enhances the Lewis basicity of the ligand, promoting strong coordination to metal ions. The electronic properties of the ligand can be further tuned by introducing substituents on the phenyl ring of the benzyl group, which can in turn modulate the electronic properties and reactivity of the metal complex.

Formation of Transition Metal Complexes

This compound readily forms complexes with a range of transition metals. The following sections detail specific studies on its complexation with palladium(II), platinum(II), and copper(II).

Palladium(II) and Platinum(II) Complexation Studies

While specific studies on the complexation of this compound with palladium(II) are not extensively documented in the reviewed literature, the behavior of structurally similar N-benzylated ethylenediamine ligands with platinum(II) provides valuable insights.

Research on the synthesis of platinum(II) complexes with various N-benzylethylenediamine derivatives has shown that these ligands readily react with precursors like K₂[PtCl₄] to form stable square planar complexes. rsc.org The resulting complexes, analogous to the well-known anticancer drug cisplatin, have been characterized by spectroscopic methods such as ¹H and ¹³C NMR. For these complexes, the coordination of the nitrogen atoms to the platinum center is confirmed by downfield shifts of the N-H and adjacent C-H proton signals in the ¹H NMR spectra. rsc.org

Copper(II) and Other Metal Adducts

The coordination chemistry of this compound and its analogues with copper(II) has been more extensively investigated. A study on the synthesis and characterization of copper(II)-nitrite complexes with a series of N,N-dialkyl,N'-benzyl-ethylenediamine ligands, including the N,N-dimethyl derivative, provides detailed structural information. rsc.org

In this research, complexes with the general formula [Cu(L)(η²-ONO)₂], where L is the this compound ligand, were synthesized and characterized. X-ray diffraction studies revealed that the copper(II) center in these complexes adopts a distorted octahedral geometry. rsc.org The two nitrogen atoms of the this compound ligand and four oxygen atoms from the two bidentate nitrite (B80452) ligands coordinate to the copper ion. rsc.org

The steric crowding of the N-substituents on the ethylenediamine backbone was found to influence the coordination mode of the nitrite ligands. Specifically, increasing the steric bulk of the alkyl groups on one of the nitrogen atoms leads to a more asymmetric coordination of the bidentate nitrite ligands, as evidenced by both X-ray crystallography and IR spectroscopy. rsc.org

The table below summarizes key crystallographic data for a representative copper(II) complex with a closely related ligand, N,N-diethyl-N'-benzyl-ethylenediamine, which illustrates the typical coordination environment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cu-N1 Bond Length (Å) | 2.035(2) |

| Cu-N2 Bond Length (Å) | 2.041(2) |

| N1-Cu-N2 Angle (°) | 85.12(9) |

| Coordination Geometry | Distorted Octahedral |

Data adapted from a study on a similar N,N-diethyl-N'-benzyl-ethylenediamine copper(II) complex. rsc.org

Influence of Ligand Architecture on Metal Center Activity

The specific architecture of the this compound ligand, particularly the presence and nature of the substituents on the nitrogen atoms, has a profound impact on the properties and reactivity of the metal center in its complexes.

The steric bulk of the benzyl and dimethylamino groups plays a crucial role in controlling access to the metal center. This can be advantageous in catalysis, where the ligand can create a specific pocket around the metal's active site, influencing substrate selectivity and preventing unwanted side reactions such as the formation of inactive dimeric species. Studies on related bidentate N-ligands in nickel-catalyzed cross-coupling reactions have highlighted the importance of ligand-induced geometry in enabling the redox activity of the metal center. biosynth.com

Furthermore, the electronic properties of the this compound ligand can be systematically modified. The introduction of electron-donating or electron-withdrawing substituents on the phenyl ring of the benzyl group can alter the electron density at the metal center. This electronic tuning can, in turn, affect the catalytic activity of the complex by modifying the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. Research on other metal complexes has demonstrated that such electronic modifications can significantly influence the catalytic efficiency.

Catalytic Applications of N Benzyl N,n Dimethylethylenediamine and Its Metal Complexes

Transition-Metal Catalyzed Organic Transformations

The ability of N'-Benzyl-N,N-dimethylethylenediamine to form stable complexes with various transition metals is central to its catalytic activity. These metal complexes serve as potent catalysts in a range of organic reactions.

Activation of Substrates via Coordination

A key principle underlying the catalytic efficacy of this compound-metal complexes is the activation of substrates through coordination. By binding to the metal center, the substrate's reactivity is enhanced, facilitating subsequent chemical transformations. This activation can involve the donation of electron density from the ligand to the metal, which in turn influences the metal's interaction with the substrate. The this compound ligand, being electron-rich, can modulate the electronic properties of the metal center, thereby fine-tuning its catalytic activity. biosynth.com

For instance, in reactions involving diazo compounds and N,N-dialkylnitrosoamines, ruthenium(II) and rhodium(III) complexes have been shown to be effective catalysts. rsc.org The coordination of the reactants to the metal center is a crucial first step in the catalytic cycle, leading to the formation of key intermediates. rsc.org

Hydrogenation and Other Reductive Processes

This compound and its derivatives have shown promise in hydrogenation reactions. For example, N-benzyl nicotinamide (B372718) (BNA+), a structural mimic of the coenzyme NAD+, can be hydrogenated to 1,4-dihydro-N-benzyl nicotinamide (1,4-BNAH) using a Pt/SiO2 catalyst under mild conditions. rsc.org This process is relevant for the regeneration of cofactors in biocatalytic systems. rsc.org The study highlighted that the weaker adsorption of BNA+ on the catalyst surface compared to NAD+ contributed to a significantly higher production rate of the hydrogenated product. rsc.org

The versatility of related diamine ligands is also evident in titanium-catalyzed hydroaminoalkylation of alkynes with tertiary amines, producing valuable tertiary allylic amines with high stereoselectivity. nih.gov

Organocatalytic Systems

Beyond its role in metal-based catalysis, this compound and its analogs can function as organocatalysts, directly participating in and accelerating chemical reactions without the need for a metal center.

This compound as a Direct Organocatalyst

While direct organocatalytic applications of this compound itself are not extensively documented in the provided results, the broader class of chiral diamines has been explored for its potential in biomimetic asymmetric catalysis. chemrxiv.org These catalysts can operate in environmentally friendly solvents like water, demonstrating high efficiency in asymmetric addition reactions. chemrxiv.org The principle relies on the ability of the diamine to activate substrates through hydrogen bonding and other non-covalent interactions.

Stereoselective Transformations, including Aldol (B89426) Condensation

The development of chiral organocatalysts derived from diamine scaffolds has enabled a variety of stereoselective transformations. For instance, a novel N,N-dibenzyl diaminomethylenemalononitrile organocatalyst has been shown to efficiently promote asymmetric Henry reactions, yielding highly functionalized products with excellent enantioselectivities. researchgate.net

In the context of aldol condensations, which are fundamental carbon-carbon bond-forming reactions, derivatives of N-benzyl compounds have been utilized. For example, stereoselective aldol reactions have been achieved using N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione as a substrate, highlighting the influence of the N-benzyl group on the stereochemical outcome of the reaction. mdpi.com These reactions are crucial for the synthesis of complex molecules with defined stereochemistry. mdpi.com

Development of Chiral Catalysts and Asymmetric Synthesis

A significant area of application for this compound and related structures is in the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. This is often achieved through the use of chiral catalysts.

The development of chiral diamine catalysts is a key strategy for achieving high enantioselectivity in various reactions. chemrxiv.org By modifying the structure of this compound, for example, by introducing chiral moieties, it is possible to create catalysts that can induce asymmetry in the products of a reaction. These chiral ligands can be used in both transition-metal catalysis and organocatalysis. chemrxiv.orgnih.gov

The synthesis of N–N axially chiral compounds has been accomplished through organocatalytic atroposelective N-acylation, demonstrating the potential of chiral catalysts to control complex stereochemical features. nih.govrsc.org This highlights the ongoing development of sophisticated catalytic systems for challenging asymmetric transformations.

Below is a table summarizing the types of catalytic reactions and the role of this compound and its derivatives.

| Catalytic System | Reaction Type | Role of Diamine Derivative | Key Findings |

| Transition-Metal Catalysis | Hydrogenation | Ligand for Pt catalyst | Weaker adsorption of N-benzyl nicotinamide leads to higher reaction rates. rsc.org |

| Transition-Metal Catalysis | Hydroaminoalkylation | Ligand for Ti catalyst | Enables stereoselective synthesis of tertiary allylic amines. nih.gov |

| Organocatalysis | Asymmetric Henry Reaction | Chiral Organocatalyst | High yields and excellent enantioselectivities achieved. researchgate.net |

| Organocatalysis | Aldol Condensation | Substrate with N-benzyl group | Influences the stereochemical outcome of the reaction. mdpi.com |

| Asymmetric Synthesis | Atroposelective N-acylation | Chiral Organocatalyst | Synthesis of N-N axially chiral compounds with high enantioselectivity. nih.govrsc.org |

Enantioselective Reactions with Chiral Derivatives

The core structure of this compound provides a robust scaffold for the design of chiral ligands for asymmetric catalysis. By introducing chiral centers into the ethylenediamine (B42938) backbone or on the benzyl (B1604629) group, ligands can be synthesized that, when complexed with a metal center, create a chiral environment capable of influencing the stereochemical outcome of a reaction.

While specific examples detailing the use of chiral derivatives of this compound as the primary ligand in enantioselective reactions are not extensively documented in publicly available research, the principles of asymmetric catalysis strongly support their potential. The effectiveness of related N-benzyl and ethylenediamine-based chiral ligands in a variety of enantioselective transformations provides a clear precedent.

For instance, the development of Ni/photoredox dual catalysis has enabled the enantioselective cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to produce pharmaceutically relevant chiral N-benzylic heterocycles. nih.gov In such systems, chiral bi-oxazoline (BiOX) ligands are often employed to achieve high enantioselectivity. nih.gov The structural motifs present in this compound make its chiral analogues promising candidates for similar cross-coupling reactions.

Furthermore, palladium-catalyzed enantioselective C-H functionalization of amines represents another area where chiral derivatives of this compound could be applied. Chiral phosphoric acids have been successfully used as ligands in the enantioselective α-arylation of a wide range of amines with aryl boronic acids, demonstrating the feasibility of controlling stereochemistry in C-H activation processes involving amine substrates.

The general approach to utilizing chiral derivatives of this compound in enantioselective catalysis would involve the synthesis of a chiral version of the diamine, followed by its complexation with a suitable metal precursor. The resulting chiral metal complex would then be employed as a catalyst in a target reaction, such as hydrogenation, C-C bond formation, or other asymmetric transformations. The steric and electronic properties of the ligand would be crucial in dictating the enantioselectivity of the catalyzed reaction.

Role in Chiral Urea (B33335) and Thiourea (B124793) Synthesis

A significant application of this compound and its chiral analogues lies in their use as building blocks for the synthesis of chiral urea and thiourea organocatalysts. These catalysts, which operate without a metal center, have become powerful tools in asymmetric synthesis due to their ability to activate substrates through hydrogen bonding.

The synthesis of chiral thiourea organocatalysts often starts from a chiral diamine. A general and effective method involves the reaction of a chiral diamine with an isothiocyanate. nih.gov This approach can be readily adapted to derivatives of this compound. For example, a chiral derivative of this compound, where one of the nitrogen atoms is part of a chiral structure, can be reacted with an appropriate isothiocyanate to yield a chiral thiourea.

A common strategy for preparing such bifunctional organocatalysts involves a multi-step synthesis starting from a protected amino acid. For instance, a Boc-protected amino acid can be coupled with a benzylamine (B48309), followed by subsequent chemical modifications to introduce the thiourea functionality. This modular approach allows for the systematic variation of the catalyst structure to optimize its performance in a specific reaction.

The table below outlines a general synthetic approach for a chiral thiourea organocatalyst derived from a chiral diamine, a methodology that is applicable to this compound derivatives.

| Step | Reagents and Conditions | Product |

| 1. Amine Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)2O, suitable solvent | Boc-protected chiral diamine |

| 2. N-Alkylation | Benzyl bromide, base (e.g., K2CO3), solvent (e.g., CH3CN) | N-Benzyl-N'-Boc-chiral diamine |

| 3. Deprotection | Acid (e.g., TFA or HCl) in a suitable solvent | N-Benzyl-chiral diamine |

| 4. Thiourea Formation | Aryl isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate), solvent (e.g., CH2Cl2) | Chiral N-benzyl-N'-(thiocarbonyl) diamine (Chiral Thiourea) |

These chiral thiourea organocatalysts have demonstrated high efficacy in a variety of enantioselective reactions, including Friedel-Crafts alkylations, Michael additions, and aza-Henry reactions. researchgate.net The thiourea moiety acts as a hydrogen-bond donor, activating the electrophile, while a basic amine group on the chiral scaffold can activate the nucleophile, leading to a highly organized, stereocontrolled transition state. The benzyl group, a key feature of this compound, can also play a crucial role in the catalyst's effectiveness through π-π stacking interactions with the substrate or by providing steric hindrance to direct the approach of the reactants.

The synthesis of chiral ureas follows a similar logic, typically involving the reaction of the chiral diamine with an isocyanate. The resulting chiral urea organocatalysts also function through hydrogen bonding and have been employed in a range of asymmetric transformations.

Advanced Materials Science Applications of N Benzyl N,n Dimethylethylenediamine

Polymer Chemistry and Network Formation

The unique bifunctional nature of N'-Benzyl-N,N-dimethylethylenediamine makes it a valuable component in polymer synthesis and modification. It can act both as a crosslinking agent to create robust polymer networks and as a monomeric unit in the construction of larger polymer chains.

This compound functions as an effective crosslinking agent, or curing agent, in the production of various polymers. guidechem.com Its mechanism of action involves the reaction of its active amine hydrogen—located on the secondary amine group—with reactive sites on polymer chains. guidechem.comthreebond.co.jp This process forms stable covalent bonds that link the individual chains together, creating a three-dimensional network. The formation of this network significantly enhances the mechanical properties, thermal stability, and chemical resistance of the final material. guidechem.com

In the context of epoxy resins, diamines are common curing agents. The curing process is initiated when the active hydrogen of the amine group performs a nucleophilic attack on the carbon atom of the epoxide ring, causing the ring to open and form a hydroxyl group and a new carbon-nitrogen bond. threebond.co.jp This newly formed secondary amine can then react with another epoxy group, propagating the crosslinking process. The resulting thermoset polymers are known for their strength, durability, and adhesive properties, which are critical for applications in coatings, adhesives, and composites. google.com While detailed performance data for this compound specifically is not extensively documented in dedicated studies, its structural features are consistent with those of amine curing agents used in the epoxy industry. threebond.co.jp

As a diamine, this compound can serve as a fundamental building block, or monomer, for the synthesis of polyamines. guidechem.com Polyamines are polymers characterized by the presence of repeating amine groups in their backbone. These materials have a wide range of applications, from chelation agents to drug delivery systems. nih.gov

The synthesis of polyamines can be achieved through various chemical reactions, such as polycondensation, where the diamine is reacted with a dicarboxylic acid or its derivative to form a polyamide, or through alkylation reactions with dihalides. nih.gov The presence of the benzyl (B1604629) group on the this compound monomer can impart specific properties to the resulting polyamine, such as increased rigidity and hydrophobicity. Furthermore, the N-benzyl group can be used as a protective group that can be removed later in the synthesis to yield a primary amine for further functionalization. This strategy is employed in the flexible synthesis of complex polyamine structures like polyamine catecholamides. lookchem.com The related compound, N,N'-dimethylethylenediamine, is used as a starting material in the synthesis of macrocyclic polyamines, highlighting the utility of such diamines as monomeric precursors. nih.gov

Supramolecular Assembly and Nanostructure Design

While the molecular structure of this compound suggests potential for use in supramolecular chemistry, dedicated research into its specific applications in this area is not extensively available in public literature. The principles outlined below are based on the general behavior of structurally similar molecules.

The self-assembly of molecules into ordered structures is governed by non-covalent interactions. For a molecule like this compound, several driving forces could potentially contribute to self-assembly. These include hydrogen bonding via the secondary amine group, π-π stacking interactions between the aromatic benzyl groups, and van der Waals forces. The interplay of these forces in a given solvent system would dictate the formation and stability of any resulting supramolecular structures.

Amphiphilic molecules, which possess both hydrophobic and hydrophilic regions, can self-assemble in solution to form architectures like micelles and hydrogels. While this compound itself is not strongly amphiphilic, it could be chemically modified to create derivatives that are. For instance, attaching a long alkyl chain would enhance its hydrophobic character, potentially enabling the formation of micelles in aqueous solutions. The creation of hydrogels typically requires molecules capable of forming extensive cross-linked networks that can trap large amounts of water. Specific studies detailing the formation of such functional architectures from this compound are not currently found in published research.

Surface Science and Interface Modification

Medicinal Chemistry and Biomedical Research Perspectives of N Benzyl N,n Dimethylethylenediamine Analogues

A Cornerstone in Pharmaceutical Intermediate Synthesis

N'-Benzyl-N,N-dimethylethylenediamine serves as a crucial building block in the creation of various pharmaceutical agents, underscoring its importance in the synthesis of commercially available drugs and the development of novel compounds. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its bifunctional nature, possessing both a secondary and a tertiary amine, allows for sequential reactions to build more complex molecules.

Integral to the Synthesis of Antihistamine Agents

A prominent application of this compound is in the synthesis of first-generation antihistamines. A classic example is its role as a direct precursor to Tripelennamine, a well-known antihistaminic drug. nih.gov The chemical structure of Tripelennamine, formally named N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine, clearly illustrates the incorporation of the this compound backbone. nih.gov The synthesis involves the reaction of this compound with 2-chloropyridine, where the secondary amine of the former displaces the chlorine atom on the pyridine (B92270) ring to form the final product. This reaction highlights the utility of the compound as a key intermediate in the production of ethylenediamine-class antihistamines.

A Precursor for Novel Antiviral Compounds

The structural motif of this compound is also a valuable starting point for the synthesis of potential antiviral agents. While specific, widely marketed antiviral drugs directly synthesized from this compound are not extensively documented in publicly available literature, its application as a precursor is evident in chemical research. nih.gov The synthesis of diversified C-nucleosides with potential antiviral and antimicrobial activity often involves the reaction of functionalized sugars with various N,N-dinucleophiles. The benzyl (B1604629) and dimethylamino groups present in this compound offer reactive sites for the construction of complex heterocyclic systems that are often the core of antiviral drugs. For instance, the synthesis of Nirmatrelvir, an antiviral drug, involves the coupling of complex amino acid fragments, a process where diamine structures can play a role in forming the necessary peptide bonds or in the synthesis of the unnatural amino acid components. nih.gov

Probing Biological Interactions and Mechanistic Pathways

The exploration of how this compound and its analogues interact with biological targets is a growing area of research, offering insights into their potential therapeutic effects.

Modulation of Biological Receptors

While direct studies on the receptor binding profile of this compound are limited, research on analogous structures provides valuable insights. For example, novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide derivatives have been synthesized and investigated for their potential to inhibit EGFR kinase, a key target in cancer therapy. nih.gov Molecular docking studies of these N-benzyl substituted compounds help in understanding the ligand-receptor interactions at a molecular level. nih.gov This suggests that the N-benzyl group, a key feature of this compound, can play a significant role in the binding affinity of a molecule to a biological receptor.

A Comparative Look at Bioactive Amines

This compound is classified as a biochemical for proteomics research, indicating its use in studying protein function and interactions on a large scale. scbt.com When compared to other bioactive amines, the presence of both a benzyl group and a dimethylethylenediamine moiety confers a unique combination of steric and electronic properties. For instance, in a study of N'-benzyl substituted 2-amino-3-methylbutanamide (B3250160) and its analogues, the nature of substituents on the benzyl ring was found to significantly influence anticonvulsant activity. science.gov This highlights the importance of the benzyl group in modulating the biological activity of amine-containing compounds. The ethylenediamine (B42938) backbone is also a common feature in many biologically active compounds, and its methylation pattern can influence properties such as basicity, lipophilicity, and receptor interaction.

Innovative Drug Delivery Systems Utilizing Derivatives

The chemical scaffold of this compound lends itself to the development of novel drug delivery systems, particularly through the creation of amphiphilic derivatives that can self-assemble into nanoparticles.

While direct utilization of this compound in drug delivery systems is not extensively reported, derivatives containing the N-benzyl moiety have shown promise. For instance, novel amphiphilic N-benzyl-1,4-dihydropyridine derivatives have been synthesized and shown to self-assemble into nanoparticles. nih.gov These nanoparticles can be formed by methods such as ethanol (B145695) injection and can be used to encapsulate therapeutic agents. nih.gov The formation of such nanoparticles from N-benzyl substituted compounds suggests that derivatives of this compound could be engineered to create similar drug delivery vehicles. The N-benzyl group can influence the self-assembling properties and the stability of the resulting nanoparticles, while the dimethylethylenediamine portion could be modified to attach drugs or targeting ligands. This approach could lead to the development of targeted and controlled-release drug delivery systems.

Polymer-Based Drug Carriers

The development of effective drug delivery systems is crucial for optimizing the therapeutic efficacy of pharmaceuticals while minimizing side effects. Polymeric drug carriers are a major focus of this field, offering the ability to encapsulate or conjugate drug molecules, thereby controlling their release and targeting specific sites within the body.

The structure of this compound contains key features that suggest its potential as a monomer or functionalizing agent in the creation of polymer-based drug carriers. The presence of primary and tertiary amine groups within the ethylenediamine moiety provides sites for polymerization or for covalent attachment to a pre-formed polymer backbone.

Cationic polymers are of particular interest for drug delivery, as they can interact with negatively charged biological membranes and, in some cases, facilitate cellular uptake. Polymers synthesized from or incorporating monomers similar to this compound would possess cationic characteristics due to the protonation of their amine groups at physiological pH. These cationic charges can be leveraged for electrostatic interactions with anionic drugs or for binding to the surface of target cells.

Furthermore, the benzyl group offers a hydrophobic domain that could be exploited for the encapsulation of lipophilic drugs within the core of a polymeric micelle or nanoparticle. By tailoring the polymer architecture, it is conceivable to create amphiphilic block copolymers where a hydrophilic block, potentially derived from the ethylenediamine portion, forms a stabilizing corona, and a hydrophobic block, incorporating the benzyl moiety, forms the drug-loading core.

While specific studies employing this compound in polymer-based drug carriers are not prominent in the current literature, the fundamental chemical properties of its constituent parts provide a strong rationale for its potential in this application. Future research could focus on the synthesis and characterization of polymers incorporating this scaffold to evaluate their drug loading capacity, release kinetics, and biocompatibility.

Gene Delivery Approaches

Gene therapy holds immense promise for treating a wide range of genetic and acquired diseases. A key challenge in this field is the development of safe and efficient vectors to deliver nucleic acids, such as plasmid DNA and siRNA, into target cells. nih.gov Non-viral vectors, particularly those based on cationic polymers, have emerged as a promising alternative to viral vectors due to their lower immunogenicity and ease of production. nih.govnih.gov

The principle behind cationic polymer-based gene delivery lies in their ability to form complexes, known as polyplexes, with negatively charged nucleic acids through electrostatic interactions. nih.govnih.gov This complexation condenses the genetic material into nanoparticles, protecting it from enzymatic degradation and facilitating its entry into cells via endocytosis. nih.gov

Although direct experimental evidence for the use of polymers derived from this compound in gene delivery is scarce, the foundational principles of cationic polymer design strongly support the potential of this chemical entity. nih.govnih.gov Research in this area would involve the synthesis of polymers incorporating this diamine and the subsequent evaluation of their ability to complex with nucleic acids and mediate gene transfection in vitro and in vivo.

Exploration of Structure-Activity Relationships in Bioactive Analogues

The systematic modification of a lead compound to understand how structural changes affect its biological activity is a fundamental practice in medicinal chemistry known as structure-activity relationship (SAR) studies. While this compound itself is not established as a potent bioactive agent, its analogues can serve as a platform for discovering new drugs by exploring the impact of various substituents.

The N-benzyl group is a common feature in many biologically active compounds. Its presence can influence a molecule's affinity for its target receptor, its metabolic stability, and its pharmacokinetic properties. For instance, in a study of N-benzyl phenethylamines as 5-HT2A/2C agonists, the substitution on the benzyl ring was found to dramatically affect binding affinity and functional activity. nih.gov Specifically, N-(2-methoxy)benzyl substitution was shown to significantly enhance the activity of simple phenethylamines. nih.gov

To illustrate potential SAR exploration, one could envision synthesizing a library of this compound analogues and evaluating their activity in a relevant biological assay. The following hypothetical data tables showcase how SAR data for a series of analogues could be presented.

Table 1: Hypothetical SAR of N'-Substituted Analogues of N,N-dimethylethylenediamine

| Compound ID | R (Substitution on Benzyl Ring) | Biological Activity (IC₅₀, µM) |

| A-1 | H | 15.2 |

| A-2 | 2-Methoxy | 1.8 |

| A-3 | 4-Methoxy | 5.6 |

| A-4 | 2-Chloro | 8.9 |

| A-5 | 4-Fluoro | 12.1 |

This table illustrates that substitution on the benzyl ring can significantly impact activity, with a 2-methoxy group showing a notable improvement.

Table 2: Hypothetical SAR of N-Substituted Analogues of N'-Benzylethylenediamine

| Compound ID | R' (Substitution on the other Nitrogen) | Biological Activity (IC₅₀, µM) |

| B-1 | Dimethyl | 15.2 |

| B-2 | Diethyl | 25.8 |

| B-3 | Pyrrolidinyl | 9.5 |

| B-4 | Piperidinyl | 11.3 |

| B-5 | Morpholinyl | 18.7 |

This table suggests that the nature of the alkyl substituents on the second nitrogen atom also plays a role, with a pyrrolidinyl group being more favorable than dimethyl or diethyl groups in this hypothetical scenario.

By systematically exploring such structural modifications, researchers can identify key pharmacophoric features and optimize the lead compound to develop potent and selective therapeutic agents. The this compound framework, with its multiple points for diversification, offers a rich field for such medicinal chemistry endeavors.

Computational and Theoretical Studies on N Benzyl N,n Dimethylethylenediamine Systems

Molecular Modeling and Electronic Structure Calculations

Computational modeling of N'-Benzyl-N,N-dimethylethylenediamine provides a foundational understanding of its three-dimensional structure and the distribution of electrons within the molecule. Techniques such as Density Functional Theory (DFT) and ab initio methods are pivotal in these explorations.

Molecular mechanics simulations can be employed to determine the most stable conformations of the this compound molecule. These calculations reveal the preferred spatial arrangement of the benzyl (B1604629) and dimethylaminoethyl groups, which is crucial for understanding its coordination behavior with metal ions.

Electronic structure calculations, particularly using DFT with basis sets like B3LYP/6-311G(d,p), offer a detailed picture of the molecule's electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the nitrogen atoms are expected to be the primary sites of electron density, as indicated by the HOMO distribution, making them the likely points of interaction with electrophiles and metal centers. The LUMO is often distributed over the benzyl ring, indicating its potential to accept electrons.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, these maps typically show negative potential (electron-rich regions) around the nitrogen atoms, confirming their nucleophilic character, while the hydrogen atoms of the benzyl group and the ethylenediamine (B42938) backbone exhibit positive potential (electron-poor regions).

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: The values in this table are representative and based on typical results from DFT calculations for similar molecules.

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the simulation of reaction pathways involving this compound, providing insights into reaction mechanisms and the energies of transient species. This is particularly valuable for understanding its role in catalysis and synthesis.

By modeling the reaction coordinates, researchers can identify transition states, which are the highest energy points along a reaction pathway. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. For instance, in a metal-catalyzed reaction where this compound acts as a ligand, computational models can elucidate the steps of ligand binding, substrate activation, and product release.

These simulations can also predict the most favorable reaction pathways by comparing the activation energies of different possible routes. This predictive power is instrumental in designing more efficient synthetic protocols and novel catalytic systems. The nature of the solvent can also be incorporated into these models to provide a more realistic simulation of reaction conditions.

Table 2: Hypothetical Activation Energies for a Reaction Involving this compound

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Ligand Coordination | 5.2 |

| Substrate Binding | 12.8 |

| Product Formation | 8.5 |

Note: This table presents hypothetical data to illustrate the type of information obtained from reaction pathway simulations.

Prediction of Ligand-Metal Interactions and Catalytic Efficiencies

This compound is a bidentate ligand, capable of coordinating to a metal center through its two nitrogen atoms, forming a stable five-membered chelate ring. Computational methods are extensively used to predict the nature and strength of these ligand-metal interactions and to correlate these properties with potential catalytic efficiencies.

DFT calculations can be used to optimize the geometry of metal complexes of this compound and to calculate the binding energy between the ligand and the metal ion. This provides a quantitative measure of the stability of the complex. Natural Bond Orbital (NBO) analysis can further elucidate the nature of the coordination bond, distinguishing between sigma-donation from the nitrogen lone pairs to the metal and any potential pi-backbonding.

By modeling the entire catalytic cycle, from the binding of reactants to the release of products, computational studies can predict the turnover frequency and selectivity of a catalyst based on the this compound ligand. These predictions can guide the rational design of new catalysts with enhanced activity and selectivity for specific chemical transformations. For example, modifications to the ligand structure, such as adding electron-donating or withdrawing groups to the benzyl ring, can be modeled to see their effect on the electronic properties of the metal center and, consequently, on the catalytic performance.

Table 3: Predicted Properties of a Metal Complex with this compound

| Property | Predicted Value |

|---|---|

| Metal-Nitrogen Bond Length | 2.1 Å |

| Ligand Binding Energy | -35 kcal/mol |

Note: The values in this table are illustrative and represent the type of predictive data that can be generated through computational modeling of ligand-metal complexes.

Analytical and Spectroscopic Methodologies for Research on N Benzyl N,n Dimethylethylenediamine

Advanced Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions involving N'-Benzyl-N,N-dimethylethylenediamine is essential for optimizing reaction conditions, maximizing yield, and gaining mechanistic insights. Advanced spectroscopic techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for this purpose.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy allows for the continuous monitoring of a reaction mixture in real-time without the need for sample extraction. mdpi.comyoutube.comrsc.org By inserting a probe directly into the reaction vessel, changes in the concentration of reactants, products, and intermediates can be tracked by observing their characteristic infrared absorption bands. mdpi.comyoutube.com For reactions involving this compound, specific vibrational modes associated with the N-H, C-N, and aromatic C-H bonds can be monitored. For instance, the progress of an N-alkylation reaction could be followed by observing the disappearance of the N-H stretching vibration of a primary or secondary amine and the appearance of new C-N stretching bands of the tertiary amine product. youtube.com The table below outlines key IR frequencies that would be pertinent to monitoring reactions with this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

| Secondary Amine (N-H) | Stretch | 3300-3500 | Disappearance indicates consumption of starting material. |

| C-N (Aliphatic) | Stretch | 1020-1250 | Appearance/disappearance tracks formation/consumption of amine species. |

| Aromatic C-H | Stretch | 3000-3100 | Generally remains constant, serving as an internal reference. |

| Aromatic C=C | Stretch | 1450-1600 | Can shift slightly depending on substitution changes on the ring. |

This table presents hypothetical data based on typical functional group frequencies for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is another powerful tool for kinetic studies and reaction monitoring, particularly for reactions in solution. nih.govlibretexts.orgquora.com By acquiring spectra at different time points, the relative concentrations of species can be determined by integrating the signals corresponding to specific protons or carbons. For this compound, the distinct signals of the benzyl (B1604629) protons, the methylene (B1212753) protons of the ethylenediamine (B42938) backbone, and the methyl protons on the tertiary amine provide multiple handles for monitoring its transformation. Dynamic NMR (DNMR) techniques can be employed to study fast exchange processes, providing insights into reaction kinetics and mechanisms. libretexts.org For example, in a reaction where the benzyl group is cleaved, the disappearance of the characteristic benzyl proton signals in the aromatic region of the ¹H NMR spectrum would be a clear indicator of reaction progress.

Chromatographic Separations and Purification Protocols

The purification of this compound from reaction mixtures and the analysis of its purity are typically achieved using chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.govresearchgate.netresearchgate.netosti.gov However, the polar nature of amines can lead to peak tailing and poor resolution on standard nonpolar columns. researchgate.net To overcome this, several strategies can be employed:

Use of Amine-Specific Columns: Columns with a basic deactivation, such as those incorporating a small amount of a base like potassium hydroxide, can significantly improve peak shape. nih.gov

Derivatization: Converting the amine to a less polar derivative can greatly enhance its chromatographic behavior. researchgate.netresearchgate.net A common derivatization agent is pentafluorobenzoyl chloride, which reacts with the secondary amine to form a less polar amide. researchgate.net

The following table provides a hypothetical example of GC parameters for the analysis of a reaction mixture containing this compound.

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table presents hypothetical GC conditions for illustrative purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for both the analysis and purification of this compound. nih.govsielc.comjfda-online.comnih.govwaters.com Reversed-phase HPLC is the most common mode used for this type of compound.

Columns: C18 and Phenyl-Hexyl columns are frequently used for the separation of aromatic amines. nih.govnih.gov The choice of stationary phase will depend on the specific separation required.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. nih.govnih.gov The pH of the buffer can be adjusted to control the retention time of the amine by altering its degree of protonation.

Purification: For preparative HPLC, the conditions developed in analytical scale can be scaled up to isolate larger quantities of the pure compound. sielc.com Solid-phase extraction (SPE) can also be used as a preliminary purification step to remove major impurities before HPLC. nih.govjfda-online.com

A representative HPLC method for the analysis of this compound is outlined below.

| Parameter | Value |

| Column | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in Water, B: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

This table presents hypothetical HPLC conditions for illustrative purposes.

Elucidation of Reaction Intermediates

Identifying reaction intermediates is key to understanding the detailed mechanism of a chemical transformation. For reactions involving this compound, a combination of spectroscopic and spectrometric techniques is often required to detect and characterize these transient species.

In reactions such as N-alkylation or catalytic processes, various intermediates can be postulated. For example, in a nucleophilic substitution reaction, a quaternary ammonium (B1175870) salt intermediate might be formed. researchgate.net In catalytic cycles, coordination complexes with a metal center could be involved. researchgate.net

Mass Spectrometry (MS):

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful technique for identifying reaction intermediates. nih.gov By coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, it is possible to detect low concentrations of transient species in a complex reaction mixture. nih.gov In a study on the bioactivation of benzylamine (B48309), LC/MS was used to identify a variety of reactive intermediates, including glutathione (B108866) adducts, which provided insight into the metabolic pathways. nih.gov This approach could be applied to study the reactions of this compound to trap and identify reactive intermediates.

Spectroscopic Trapping:

In some cases, reaction conditions can be modified to allow for the accumulation of an intermediate to a concentration that is detectable by NMR or FTIR. For example, performing a reaction at a low temperature may slow down the subsequent reaction of an intermediate, allowing for its observation. acs.org The use of specialized NMR techniques, such as those for studying off-equilibrium reactions, can also be beneficial. nih.gov

The following table lists potential intermediates in reactions involving this compound and the techniques that could be used for their detection.

| Potential Intermediate | Formation Reaction | Potential Detection Method |

| N,N-dibenzyl-N',N'-dimethylethylenediammonium salt | Further alkylation of the product | ESI-MS, NMR |

| Imine intermediate | Oxidation of the secondary amine | FTIR (C=N stretch), LC-MS |

| Metal-amine complex | Catalytic reactions (e.g., cross-coupling) | X-ray crystallography (if stable), NMR |

This table presents hypothetical intermediates and detection methods for illustrative purposes.

Future Research Directions and Translational Impact

Development of Novel Synthetic Applications

The utility of N'-Benzyl-N,N-dimethylethylenediamine as a versatile building block in organic synthesis presents a significant area for future investigation. Its established use as a precursor for pharmaceutical compounds and as a crosslinking agent in the polymer industry provides a foundation for broader applications. guidechem.com

Future research could focus on leveraging its bifunctional nature to construct complex molecular architectures. The presence of two distinct amine functionalities allows for sequential and selective reactions, enabling the synthesis of novel heterocyclic compounds and polymers with tailored properties. For instance, the reactivity of its isomer, N,N-dimethylbenzylamine, in directed ortho-metalation reactions suggests that this compound could be employed as a directing group to achieve regioselective functionalization of the benzyl (B1604629) ring, opening pathways to new classes of substituted aromatic compounds. wikipedia.org

Furthermore, its role as a crosslinking agent can be expanded beyond current uses. guidechem.com Research into its incorporation into novel polymer matrices could lead to advanced materials with enhanced thermal stability and mechanical strength, suitable for high-performance applications in aerospace and electronics.

Exploration of Untapped Catalytic Potential

While identified as a catalytic agent, the full scope of this compound's catalytic activity remains largely unexplored. biosynth.com Its structural similarity to N,N'-dimethylethylenediamine, a well-known ligand in transition metal catalysis, strongly suggests untapped potential. sigmaaldrich.comorgsyn.org